1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
This chemical compound, due to its complex structure, is likely to be involved in research focusing on the synthesis of novel organic compounds, particularly those incorporating the 1,3,4-thiadiazol moiety. The research might explore the preparation of derivatives through reactions such as oxidative dimerization of thioamides, leading to various substituted thiadiazoles with potential biological activities. For instance, Takikawa et al. (1985) discuss the preparations of 3,5-disubstituted 1,2,4-thiadiazoles by the reaction of thioamides with electrophilic reagents, yielding high yields of thiadiazoles under mild conditions (Takikawa et al., 1985).
Potential Biological Activities
Given the structure's complexity and the presence of a thiadiazol moiety, research could also be directed towards evaluating the biological activities of synthesized derivatives. Compounds bearing the 1,3,4-thiadiazol structure are often studied for their potential antimicrobial, antitubercular, or antioxidant properties. For example, compounds synthesized from similar structures have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, indicating the relevance of such structures in developing new therapeutic agents (Gezginci et al., 1998). In this context, the specific compound could serve as a precursor or active moiety in the synthesis of novel agents with potential biological applications (Gezginci et al., 1998).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-19-20-16(24-10)18-14(22)13-3-2-8-21(15(13)23)9-11-4-6-12(17)7-5-11/h2-8H,9H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJSEOOJSXYOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.